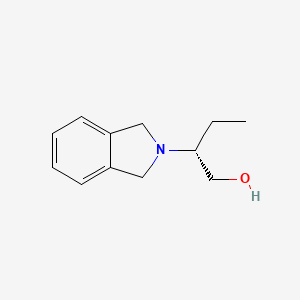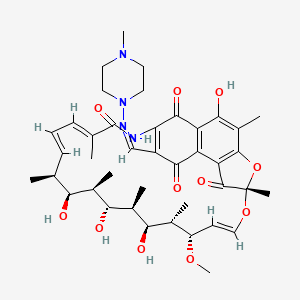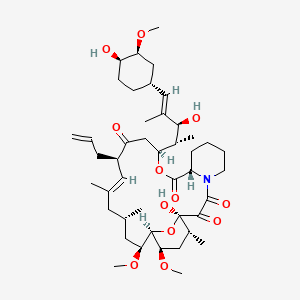
6-O-Tosyl-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Tosyl-D-mannose: is a derivative of D-mannose, a naturally occurring sugar. The compound is characterized by the presence of a tosyl group (4-methylbenzenesulfonate) attached to the sixth carbon of the mannose molecule. This modification makes this compound a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry .
Mechanism of Action
Target of Action
The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .
Mode of Action
It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .
Biochemical Pathways
The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .
Pharmacokinetics
It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety
Result of Action
This compound has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tosyl-D-mannose typically involves the tosylation of D-mannose. The process begins with the protection of hydroxyl groups on D-mannose, followed by selective tosylation at the sixth position. The reaction is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include maintaining a low temperature to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate for synthesizing different derivatives.
Reduction Reactions: The compound can be reduced to form deoxy derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted mannose derivatives.
Reduction: Deoxy-mannose derivatives.
Oxidation: Mannonic acid or mannoic acid derivatives.
Scientific Research Applications
Chemistry: 6-O-Tosyl-D-mannose is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for creating various oligosaccharides and polysaccharides .
Biology: In biological research, this compound is utilized in the study of carbohydrate-protein interactions. It helps in the synthesis of glycoproteins and glycolipids, which are essential for understanding cellular processes .
Medicine: The compound is explored for its potential in drug development, particularly in designing carbohydrate-based therapeutics. It is also used in the synthesis of antiviral and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of biodegradable polymers .
Comparison with Similar Compounds
6-O-Tosyl-D-glucose: Similar to 6-O-Tosyl-D-mannose but derived from glucose.
6-O-Tosyl-D-galactose: Derived from galactose and used in similar applications.
6-O-Tosyl-D-fructose: Derived from fructose and used in carbohydrate synthesis.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tosyl group at the sixth position of the mannose molecule provides distinct chemical properties, making it a versatile intermediate in the synthesis of various carbohydrate derivatives. Its ability to undergo selective reactions without affecting other hydroxyl groups in the molecule is a significant advantage .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLNPUSKXXYSV-FDYHWXHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)





![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

